molecular formula C10H12N2O2 B12586823 Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-79-3

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-

Cat. No.: B12586823
CAS No.: 651314-79-3
M. Wt: 192.21 g/mol
InChI Key: KOOKVWNERGXHFI-UHFFFAOYSA-N
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Description

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a propargyl group bearing a 5-isoxazolyl moiety. This compound is synthesized via intermediate-based methods (Method B and Gradient II), yielding a colorless oil with 65% yield and 99.7% purity . Its structural characterization includes detailed $ ^1H $-NMR, $ ^{13}C $-NMR, and $ ^{19}F $-NMR data, confirming the presence of the isoxazole ring and the propargyl linker.

Properties

CAS No.

651314-79-3

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-[3-(1,2-oxazol-5-yl)prop-2-ynyl]morpholine

InChI

InChI=1S/C10H12N2O2/c1(3-10-4-5-12-14-10)2-9-8-13-7-6-11-9/h4-5,9,11H,2,6-8H2

InChI Key

KOOKVWNERGXHFI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC#CC2=CC=NO2

Origin of Product

United States

Preparation Methods

Mechanochemical Synthesis

Recent studies have highlighted a novel mechanochemical approach for synthesizing 3,5-isoxazoles, which are crucial intermediates for the target compound. This method utilizes planetary ball-milling techniques that allow for solvent-free reactions.

  • Process Overview :

    • The reaction involves a 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides.
    • A Cu/Al₂O₃ nanocomposite catalyst is employed to enhance the reaction efficiency.
    • The method has shown to yield moderate to excellent results with high atom economy and minimal environmental impact due to the absence of solvents.
  • Yield and Conditions :

    • The reactions can be conducted at a scale of approximately 1 gram without significant variations in milling time.
    • Typical yields range from moderate (around 50%) to excellent (up to 95%), depending on the specific substrates used.

Selective Monoalkylation of Amines

Another effective strategy for synthesizing morpholines involves the selective monoalkylation of primary amines using ethylene sulfate.

  • Process Overview :

    • This method allows for the transformation of simple primary amines into morpholines through a straightforward alkylation process.
    • The reaction conditions are designed to minimize environmental impact and enhance safety compared to traditional methods.
  • Advantages :

    • The process is characterized by high selectivity and efficiency, making it suitable for various amine substrates.
    • It has been demonstrated that this approach can also be adapted for synthesizing other nitrogen-containing heterocycles like piperazines.
  • Yield and Efficiency :

    • The yields reported for morpholine synthesis via this method are generally high, although specific quantitative data may vary depending on the exact conditions used.

Cycloaddition Reactions

Cycloaddition reactions involving isoxazoles are critical in forming the desired morpholine structure.

  • Methodology :

    • The synthesis typically involves reacting substituted phenacyl bromides with amino compounds in acidic conditions.
    • A common approach includes utilizing acetic acid as a solvent to facilitate the reaction between isoxazole derivatives and morpholine or other cyclic amines.
  • Yield and Purification :

    • Post-reaction, products are often purified through recrystallization or extraction techniques, yielding compounds with high purity levels.
  • Example Reaction :

Reactants Conditions Result
Isoxazole + Morpholine Acetic acid, reflux Morpholine derivative

This table summarizes a typical reaction setup used in cycloaddition processes leading to morpholine derivatives.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:

    Oxidation: The triple bond in the propynyl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of isoxazolines or isoxazolidines.

    Substitution: Formation of various morpholine derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- serves as a versatile building block for synthesizing complex organic molecules and heterocycles. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Biology

  • Bioactive Compound : This compound has been investigated for its potential antimicrobial, antiviral, and anticancer properties. Studies have shown that the isoxazole ring can interact with biological targets, modulating enzyme activity and possibly leading to therapeutic effects .
  • Mechanism of Action : The interaction of Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- with specific enzymes and receptors highlights its potential as a bioactive molecule. It may inhibit or activate biological pathways through covalent bonding with nucleophilic sites on proteins .

Medicine

  • Drug Development : The compound is being explored for its application in drug development, particularly as an enzyme inhibitor or receptor agonist. Its structural features make it a candidate for designing novel pharmaceuticals targeting various diseases .
  • Case Studies : Research has highlighted the efficacy of morpholine derivatives in treating conditions such as cancer and bacterial infections. For instance, studies have evaluated the antitumor activity of morpholine-based heterocycles, demonstrating promising results in preclinical models .

Industry

  • Agrochemicals and Specialty Chemicals : Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives with specific properties. This makes it valuable in developing new agricultural products that enhance crop yield and resistance to pests .

Mechanism of Action

The mechanism of action of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole and Heterocyclic Moieties

3-(2(S)-Azetidinylmethoxy)-5-[3-(3-Fluoropropyl)-5-Isoxazolyl]Pyridine
  • Structure : Replaces the morpholine ring with an azetidine group and introduces a fluoropropyl chain on the isoxazole.
  • Synthesis : Prepared via p-toluenesulfonate intermediate in anhydrous CH$ _2$Cl$ _2$ (DMAP/Et$ _3$N catalysis), yielding 86% intermediate and 64% final product .
4-[2-[5-[5-(2(S)-Azetidinylmethoxy)-3-Pyridinyl]-3-Isoxazolyl]Ethyl]Morpholine
  • Structure : Combines morpholine and azetidine rings, linked via an ethyl group to the isoxazole.
  • Synthesis : Produced via Methods D, E, and B, achieving 63% yield and 99.4% purity .
  • Key Differences : The ethyl linker and dual heterocycles may reduce steric hindrance, improving receptor binding kinetics.
3-[5-(Propan-2-yl)-1,2,4-Oxadiazol-3-yl]Morpholine Hydrochloride
  • Structure : Substitutes isoxazole with a 1,2,4-oxadiazole ring and adds a propan-2-yl group.
  • Properties : Molecular formula C$ _9$H$ _{15}$N$ _3$O$ _2$ and distinct NMR profile due to oxadiazole’s electron-withdrawing nature .
  • Key Differences : Oxadiazole’s stability under acidic conditions contrasts with isoxazole’s susceptibility to hydrolysis, affecting metabolic pathways.

Isoxazole Derivatives with Modified Linkers or Substituents

ETHYL 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate
  • Structure: Features a propanoate ester and halogenated phenyl group.
  • Properties : Molecular weight 297.71 g/mol; the ester group enhances solubility but may reduce CNS activity due to increased polarity .
  • Key Differences : Halogen atoms (Cl, F) introduce electronegative effects, altering binding affinity compared to the unsubstituted isoxazole in the target compound.
4-Morpholinepropanol, α-(3-Phenyl-5-Isoxazolyl)-, Monohydrochloride
  • Structure: Includes a phenyl-substituted isoxazole and a propanol chain linked to morpholine.
  • Toxicity : Exhibits an LD$ _{50} $ of 800 mg/kg (subcutaneous, mice), indicating moderate acute toxicity .
  • Key Differences : The phenyl group and hydroxylated chain increase molecular weight (324.84 g/mol) and hydrogen-bonding capacity, influencing pharmacokinetics .

Pharmacologically Active Analogues

GS-327073 (5-[[3-(4-Chlorophenyl)-5-Isoxazolyl]Methyl]-2-(2,3-Difluorophenyl)-Imidazo[4,5-c]Pyridine)
  • Activity : Potent inhibitor of HCV replication due to the imidazopyridine core and chlorophenyl-isoxazole moiety .
  • Key Differences : The imidazopyridine scaffold confers antiviral specificity, contrasting with the nAChR-targeted activity of the morpholine derivative .
2(S)-[[5-[3-(2-Hydroxyethyl)-5-Isoxazolyl]-3-Pyridinyloxy]Methyl]Azetidine-1-Carboxylic Acid tert-Butyl Ester (Compound 14)
  • Structure : Azetidine ring with a tert-butyl ester and hydroxyethyl-isoxazole.
  • Synthesis : Achieves 62% yield ; NMR data confirm steric effects from the bulky tert-butyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents/Linkers Yield (%) Purity (%) Pharmacological Target Reference
Morpholine, 3-[3-(5-Isoxazolyl)-2-Propynyl]- Morpholine + Propargyl 5-Isoxazole 65 99.7 α4β2-nAChR
3-(2(S)-Azetidinylmethoxy)-5-[3-(3-Fluoropropyl)-5-Isoxazolyl]Pyridine Azetidine + Fluoropropyl Ethoxy linker 64 N/A Not reported
4-[2-[5-[5-(2(S)-Azetidinylmethoxy)-3-Pyridinyl]-3-Isoxazolyl]Ethyl]Morpholine Morpholine + Azetidine Ethyl linker 63 99.4 Not reported
3-[5-(Propan-2-yl)-1,2,4-Oxadiazol-3-yl]Morpholine Hydrochloride Morpholine + Oxadiazole Propan-2-yl N/A N/A Not reported
ETHYL 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate Propanoate ester Halogenated phenyl N/A N/A Not reported
GS-327073 Imidazopyridine + Isoxazole Chlorophenyl, Difluorophenyl N/A N/A HCV replication

Research Findings and Implications

  • Structural Impact on Activity : The propargyl linker in the target compound balances lipophilicity and steric bulk, optimizing nAChR binding . In contrast, ethyl or hydroxyethyl linkers in analogues may compromise receptor affinity due to increased flexibility or polarity .
  • Synthetic Efficiency : The target compound’s 65% yield outperforms azetidine-based analogues (64–63%), suggesting superior scalability .
  • Toxicity Considerations: Compounds like 4-Morpholinepropanol (LD$ _{50} $ 800 mg/kg) highlight the need for substituent optimization to mitigate toxicity .

Biological Activity

Morpholine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, the compound Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- has been investigated for its potential therapeutic applications, particularly in the modulation of serotonin receptors and other biological pathways.

Chemical Structure and Properties

Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is characterized by its unique structure, which includes a morpholine ring and an isoxazole moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

  • Serotonin Receptor Agonism
    • This compound has been identified as a 5-HT2C receptor agonist , which plays a significant role in various physiological processes, including appetite regulation and mood modulation.
    • Binding affinity studies have shown that it exhibits a Ki value of 169 nM for the 5-HT2C receptor, indicating moderate potency compared to other compounds in this class .
  • Functional Assays
    • In functional assays, Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- demonstrated an EC50 value of 7 nM at the h5-HT2C receptor with a relative efficacy of 97% , suggesting strong agonistic activity .
    • For the h5-HT2A receptor, however, the compound showed significantly reduced activity with an EC50 greater than 3000 nM , indicating selectivity towards the 5-HT2C receptor .

Mechanistic Insights

The mechanism of action involves the activation of G protein-coupled receptors (GPCRs), specifically the serotonin receptors which are implicated in numerous signaling pathways. Upon activation, these receptors can influence downstream effects such as phosphoinositide turnover and intracellular calcium mobilization, leading to various physiological responses .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of morpholine derivatives:

  • Feeding Behavior Regulation : Research indicates that compounds acting on the 5-HT2C receptor can regulate feeding behavior. Morpholine derivatives have been shown to modulate appetite in animal models, suggesting potential applications in obesity treatment .
  • Cancer Research : Some morpholine-based compounds have been evaluated for their anti-cancer properties through inhibition of specific kinases involved in tumor growth. The structure-activity relationship (SAR) studies indicate that modifications on the morpholine ring can enhance anti-cancer efficacy while maintaining selectivity for cancerous cells .

Comparative Biological Activity Table

Compound NameReceptor TypeKi (nM)EC50 (nM)Relative Efficacy (%)
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-5-HT2C169797
Example Compound A5-HT2A>10000>30002
Example Compound B5-HT2C825394

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